molecular formula C22H20N4O3 B2801694 6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1206991-44-7

6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2801694
CAS No.: 1206991-44-7
M. Wt: 388.427
InChI Key: UOGBXSCBYSXYRL-UHFFFAOYSA-N
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Description

6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
  • 1-phenyl-2-propanone
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-phenyl-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

6-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-15(2)28-18-10-8-17(9-11-18)22-23-20(29-25-22)14-26-21(27)13-12-19(24-26)16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBXSCBYSXYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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